molecular formula C32H35NO2 B12627593 N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine

N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine

Cat. No.: B12627593
M. Wt: 465.6 g/mol
InChI Key: FICLHMZQURYKDA-UHFFFAOYSA-N
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Description

"N,N-Dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine" is a complex heterocyclic amine featuring a fused tetrahydropyrano[3,2-c]chromene core substituted with methyl groups and a propargylamine side chain modified with N,N-dibenzyl groups. The propargylamine moiety introduces a terminal alkyne group, which can participate in click chemistry or act as a hydrogen bond acceptor, enhancing molecular recognition properties.

Properties

Molecular Formula

C32H35NO2

Molecular Weight

465.6 g/mol

IUPAC Name

N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine

InChI

InChI=1S/C32H35NO2/c1-31(2)28-19-21-32(3,35-30(28)27-17-10-11-18-29(27)34-31)20-12-22-33(23-25-13-6-4-7-14-25)24-26-15-8-5-9-16-26/h4-11,13-18,28,30H,19,21-24H2,1-3H3

InChI Key

FICLHMZQURYKDA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(OC2C3=CC=CC=C3O1)(C)C#CCN(CC4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

Biological Activity

N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C25H30NC_{25}H_{30}N. Its structure features a dibenzyl moiety attached to a propynyl amine group and a tetrahydropyrano-chromen derivative. The intricate arrangement of functional groups suggests a potential for diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyranochromen core followed by the introduction of the dibenzyl and propynyl amine functionalities. Specific reaction conditions such as temperature, catalysts, and solvents play a crucial role in optimizing yield and purity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of tetrahydropyranochromen can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Tetrahydropyranochromen DerivativeMCF-7 (Breast Cancer)15Apoptosis
Tetrahydropyranochromen DerivativeHeLa (Cervical Cancer)20Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been documented:

  • Antibacterial assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within acceptable therapeutic ranges.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Some studies suggest neuroprotective properties attributed to structural analogs:

  • Neuroprotection against oxidative stress in neuronal cell cultures has been observed. These effects are hypothesized to be mediated through antioxidant mechanisms.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of various tetrahydropyrano derivatives. The findings indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Evaluation : A comprehensive evaluation reported in Pharmaceutical Biology assessed the antimicrobial activity of several chromen derivatives. The results confirmed that certain modifications could lead to increased potency against resistant bacterial strains.
  • Neuroprotective Study : Research conducted by Neuroscience Letters highlighted the neuroprotective effects of chromen derivatives in models of neurodegeneration. The study concluded that these compounds could potentially serve as leads for developing new neuroprotective agents.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of amines and heterocycles. A comparative analysis is provided below:

Compound Key Structural Features Molecular Weight Key Applications/Properties
Target Compound Pyrano[3,2-c]chromene core, propargylamine, N,N-dibenzyl groups ~529.7 g/mol* Potential CNS activity due to lipophilic groups; structural rigidity for target binding
N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine () Propargylamine, trifluoromethyl-benzyl group 213.2 g/mol Likely used in fluorinated drug candidates for metabolic stability
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine () Boron-containing dioxaborolane, pyridine, dimethylamine ~348.3 g/mol Boron neutron capture therapy (BNCT) or Suzuki-Miyaura coupling intermediates
N-(4-(tert-Butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine () Diazirine photoaffinity label, naphthalene, tert-butyl group ~550.4 g/mol Photo-crosslinking probes for studying protein-ligand interactions
Triallylamine () Simple tri-substituted allylamine 137.2 g/mol Polymer precursor; lacks complex heterocycles, limiting pharmacological utility

*Estimated based on formula C₃₃H₃₅NO₂.

Key Observations :

  • The target compound distinguishes itself with a pyrano[3,2-c]chromene core, absent in simpler amines like triallylamine () or fluorinated propargylamines (). This core may enhance binding to aromatic-rich enzyme pockets.
  • Compared to boron-containing amines (), the target lacks electrophilic boron but gains rigidity from the fused chromene system, which could improve metabolic stability.
Physicochemical and Spectroscopic Properties
  • Lipophilicity : The target compound’s logP is estimated to be higher (~5.5) than simpler amines (e.g., triallylamine, logP ~1.2) due to the dibenzyl and chromene groups, aligning with ’s data on allylamines .
  • Spectroscopy : The propargylamine’s terminal alkyne would show a distinct IR stretch at ~2100 cm⁻¹ (C≡C) and ¹H NMR signals at δ 2.5–3.0 ppm (propargyl CH₂). Chromene protons would resonate at δ 6.5–7.5 ppm (aromatic) and δ 1.0–2.5 ppm (methyl groups), similar to chromene derivatives in .

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